Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH is a specialized compound classified as a peptide derivative. It is a combination of Fmoc (fluorenylmethyloxycarbonyl) protected aspartic acid, tert-butyl ester, and cysteine modified with a pseudoproline structure. This compound is primarily utilized in peptide synthesis, particularly in the development of peptides that require specific structural modifications to enhance stability and reduce aggregation during synthesis.
The synthesis of Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH involves several key steps:
The molecular formula of Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH is , with a molecular weight of approximately 513.70 g/mol. The structure comprises:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its interactions and stability in biological systems.
Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH participates in various chemical reactions:
Each reaction requires specific conditions to optimize yield and minimize side reactions.
The mechanism of action for Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH primarily revolves around its role in peptide synthesis:
This mechanism is crucial in developing peptides that are therapeutically relevant, particularly those targeting specific biological pathways.
Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH exhibits several notable physical and chemical properties:
These properties influence its handling and storage conditions, typically requiring cool temperatures (2–8 °C) to maintain stability.
Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH has several scientific applications:
This compound exemplifies how modifications at the molecular level can significantly impact the functionality and application of peptides in various scientific fields.
Pseudoproline dipeptides, including Fmoc-Asp(OtBu)-Cys(ΨMe,Mepro)-OH, serve as critical tools for overcoming chain aggregation in Fmoc solid-phase peptide synthesis (SPPS). These dipeptide building blocks function as temporary conformational disruptors by introducing a proline-like oxazolidine structure into the peptide backbone. The incorporation of this Cys-derived pseudoproline creates a pronounced kink in the peptide chain that effectively disrupts the formation of β-sheet structures responsible for aggregation during chain elongation [4] [7]. This structural modification is particularly valuable when synthesizing peptides containing challenging sequences with multiple hydrophobic residues or repetitive secondary structures prone to intermolecular association [10].
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6